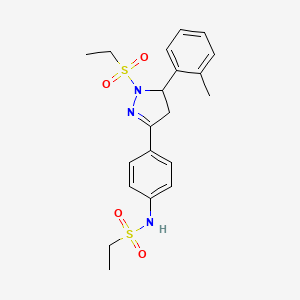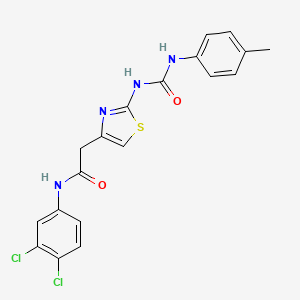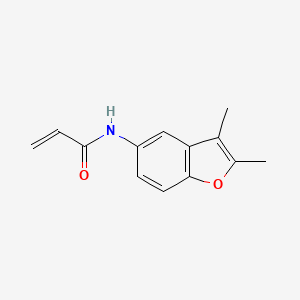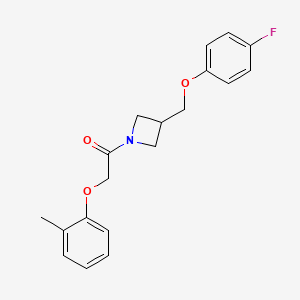
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C25H24N4O and its molecular weight is 396.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactivity
Synthesis and Reactions of New Morpholinylpyrrolyl Tetrahydrothienoisoquinoline Derivatives
Innovative synthesis techniques involving the compound have been developed, leading to various derivatives with potential for further chemical investigations. For example, the work by Zaki et al. outlines the synthesis of morpholinylpyrrolyl tetrahydrothienoisoquinoline derivatives, emphasizing the compound's versatility as a precursor in organic synthesis (Zaki, El-Dean, & Radwan, 2014).
Antimicrobial and Anticancer Properties
Antimicrobial and Anticancer Activities
A study by Desai, Patel, and Dave has demonstrated the novel quinoline derivatives bearing the compound exhibit significant antimicrobial activity against various bacterial and fungal strains, in addition to showcasing cytotoxicity against cancer cell lines, underscoring its potential in developing new therapeutic agents (Desai, Patel, & Dave, 2016).
Apoptosis Induction in Cancer Cells
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
Research into tetrahydroisoquinoline derivatives, including the compound , has shown promise in inducing apoptosis and cell cycle arrest in cancer cells, pointing to a potential avenue for cancer treatment. The study by Xu et al. detailed how LFZ-4-46, a derivative, induces DNA damage and activates MAPKs pathways in human breast and prostate cancer cells, suggesting a mechanism of action that could be relevant to the compound's derivatives (Xu et al., 2021).
Advanced Synthesis Techniques
Innovative Synthesis Techniques
The study by Guggilapu et al. reports on the use of molybdenum(VI) dichloride dioxide for the efficient synthesis of functionalized dihydropyrimidinones and polyhydroquinolines, including derivatives of the compound. This highlights the ongoing development of novel synthetic methodologies that could expand the utility and application of such compounds in pharmaceutical and material sciences (Guggilapu et al., 2016).
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3,4-dimethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-18-9-10-22(15-19(18)2)29-24(27-12-5-6-13-27)23(16-26-29)25(30)28-14-11-20-7-3-4-8-21(20)17-28/h3-10,12-13,15-16H,11,14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZJSQVSPZOVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)N5C=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-butoxyphenyl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2769759.png)



![methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2769763.png)
![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B2769765.png)




![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2769774.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide](/img/structure/B2769776.png)
![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2769777.png)
![6-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2769778.png)
